IR-820 (CAS 172616-80-7), commonly referred to as New Indocyanine Green, is a near-infrared (NIR) heptamethine cyanine dye characterized by a rigid cyclohexene ring and a reactive meso-chlorine atom. As a commercially available fluorophore and photothermal agent, it exhibits a broad absorption band around 690–710 nm and an emission peak near 820 nm. For industrial and laboratory buyers, IR-820 serves as a critical raw material for developing targeted theranostic nanoparticles, long-circulating in vivo imaging agents, and photothermal therapy (PTT) platforms. Its structural modifications specifically address the handling, stability, and conjugation limitations of traditional polymethine dyes, making it a preferred precursor for advanced biomedical formulations .
While Indocyanine Green (ICG) is the FDA-approved benchmark for NIR imaging, substituting IR-820 with ICG in research or manufacturing pipelines introduces severe process and performance liabilities. ICG possesses a linear polymethine chain that is highly susceptible to rapid aqueous degradation, thermal instability, and concentration-dependent aggregation, which shifts its emission peak and compromises assay reproducibility. Furthermore, ICG lacks a reactive functional group for covalent tethering. In contrast, IR-820’s rigidified central ring and meso-chlorine atom prevent rapid photodegradation and provide a direct site for nucleophilic substitution. Attempting to use ICG as a generic substitute in targeted conjugate synthesis requires complex, low-yield encapsulation strategies, whereas IR-820 allows for straightforward, high-yield covalent functionalization [1].
The structural rigidity provided by the cyclohexene ring in IR-820 significantly enhances its stability in aqueous environments compared to ICG. Spectrofluorometric measurements of aqueous dye solutions over 4 days under varying light and temperature conditions (including room temperature, 4 °C, and 42 °C) demonstrated that the degradation of both dyes follows pseudo-first-order kinetics, but the half-life of IR-820 is approximately double that of ICG across all tested conditions [1].
| Evidence Dimension | Aqueous degradation half-life |
| Target Compound Data | ~2x extended half-life under all temperature/light conditions |
| Comparator Or Baseline | ICG (Standard benchmark) |
| Quantified Difference | 100% increase in degradation half-life |
| Conditions | Aqueous solution, 4 days, variable temperatures (4 °C to 42 °C) |
A doubled half-life in aqueous media reduces material loss during formulation and allows for longer image collection times in downstream applications.
A critical procurement differentiator for IR-820 is its meso-chlorine atom, which enables direct covalent conjugation. Studies demonstrate that the meso-chlorine of IR-820 can be efficiently substituted with amine- or thiol-terminated linkers (such as 6-aminohexanoic acid) to synthesize highly soluble dye-polymer conjugates (e.g., IR820-PEI) with large Stokes shifts (115 nm). ICG completely lacks this reactive halogen, making direct nucleophilic substitution impossible and forcing manufacturers to rely on non-covalent, less stable encapsulation methods [1].
| Evidence Dimension | Covalent conjugation capability |
| Target Compound Data | Direct nucleophilic substitution via meso-chlorine (high yield functionalization) |
| Comparator Or Baseline | ICG (Lacks reactive site; direct substitution impossible) |
| Quantified Difference | Binary capability (covalent tethering possible vs. impossible) |
| Conditions | Reaction with primary amines/thiols in standard organic solvents (e.g., DMF) |
The ability to directly conjugate IR-820 to targeting ligands or polymers drastically simplifies the manufacturing pipeline for targeted theranostic agents.
In quantitative fluorescence assays, signal reliability is paramount. Research comparing IR-820 to ICG reveals that the peak emission wavelength of IR-820 remains stable and is not concentration-dependent. Conversely, ICG exhibits significant concentration-dependent aggregation, which shifts its emission peak and confounds quantitative readouts. This makes IR-820 a more reliable fluorophore for formulations where local concentrations may vary dynamically [1].
| Evidence Dimension | Emission peak stability |
| Target Compound Data | Peak emission wavelength is independent of concentration |
| Comparator Or Baseline | ICG (Emission peak shifts due to concentration-dependent aggregation) |
| Quantified Difference | Stable peak vs. shifting peak |
| Conditions | Variable concentration aqueous solutions |
Concentration-independent emission ensures reproducible, quantifiable data in both in vitro assays and in vivo imaging, reducing batch-to-batch analytical errors.
IR-820 is highly effective as a photothermal therapy (PTT) agent due to its large absorptivity and non-radiative relaxation properties. When irradiated with a 793 nm continuous-wave laser, aqueous solutions of IR-820 demonstrated a photothermal conversion efficiency (PCE) of 32.74%. Unlike standard polymethine dyes that rapidly photobleach and lose thermal generation capacity, IR-820 maintains its photothermal stability over repeated laser cycling without apparent thermal attenuation [1].
| Evidence Dimension | Photothermal conversion efficiency (PCE) |
| Target Compound Data | 32.74% PCE with high cycling stability |
| Comparator Or Baseline | Standard aqueous baseline (negligible temperature elevation) and typical ICG (rapid photodegradation) |
| Quantified Difference | Sustained >32% PCE without thermal attenuation |
| Conditions | 793 nm CW laser irradiation (0.5 - 1.5 W/cm2) in aqueous solution |
High and stable photothermal conversion efficiency makes IR-820 an optimal active pharmaceutical ingredient (API) for repeated-dose photothermal ablation therapies.
Leveraging the meso-chlorine atom, IR-820 is the preferred precursor for synthesizing covalently linked dye-polymer or dye-lipid conjugates (e.g., IR820-PEI or targeted liposomes). This is critical for manufacturers developing stable, target-specific drug delivery systems where non-covalent dye leakage must be avoided [1].
Due to its doubled aqueous half-life and concentration-independent emission peak, IR-820 is the material of choice for blood pool contrast agents and longitudinal tumor imaging. It allows researchers and clinicians to utilize longer image collection windows without the rapid signal degradation characteristic of standard ICG [2].
With a photothermal conversion efficiency exceeding 32% and superior resistance to photobleaching, IR-820 is ideal for formulating PTT hydrogels, nanoparticles, and injectable solutions designed to withstand repeated laser irradiation cycles [3].